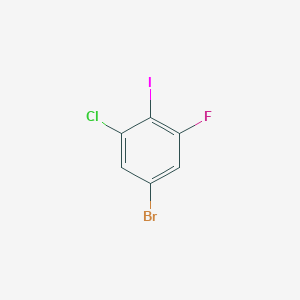

5-Bromo-1-chloro-3-fluoro-2-iodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-chloro-3-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAABVMKMRFARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661535 | |

| Record name | 5-Bromo-1-chloro-3-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83027-73-0 | |

| Record name | 5-Bromo-1-chloro-3-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-Bromo-1-chloro-3-fluoro-2-iodobenzene: A Versatile Building Block for Site-Selective Synthesis

Abstract

This technical guide provides an in-depth analysis of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene (CAS No. 83027-73-0), a polyhalogenated aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. The strategic arrangement of four different halogens on a single benzene ring imparts a unique and highly valuable orthogonal reactivity. This allows for programmed, site-selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This document details the compound's physicochemical properties, elucidates the principles of its selective reactivity, provides validated experimental protocols for its application, and outlines essential safety and handling information.

Compound Identification and Physicochemical Properties

This compound is a synthetically useful crystalline solid. Its identity and core physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 83027-73-0 | [1][2] |

| IUPAC Name | This compound | |

| Molecular Formula | C₆H₂BrClFI | [1][2] |

| Molecular Weight | 335.34 g/mol | [1] |

| Appearance | Solid, Crystalline Solid, Orange | [3] |

| Purity | Typically >95% | [1] |

| Predicted Boiling Point | 274.2 ± 35.0 °C | [3][4] |

| Storage Conditions | 2-8°C, protect from light | [2][3] |

The Principle of Orthogonal Halogen Reactivity

The synthetic utility of this compound is rooted in the differential reactivity of its four carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the C-X bond to the low-valent metal center (e.g., Pd(0)). The energy barrier for this step is inversely related to the C-X bond dissociation energy. This establishes a clear and exploitable reactivity hierarchy.

Reactivity Order: C–I > C–Br > C–Cl > C–F

This predictable selectivity allows for the stepwise functionalization of the molecule. Mild reaction conditions can be employed to selectively activate the C-I bond, leaving the other halogens untouched. Subsequently, more forcing conditions can be used to react the C-Br bond, and then the C-Cl bond, enabling the synthesis of highly complex, multi-substituted aromatic compounds from a single starting material.

Caption: Hierarchy of C-X bond reactivity in cross-coupling.

Synthetic Applications & Experimental Protocols

The primary application of this reagent is as a scaffold in multi-step syntheses, particularly in the construction of pharmaceutical and agrochemical intermediates.[5][6] The following protocols are representative methodologies for the site-selective functionalization of the C-I bond, which is the most common initial transformation.

Protocol: Iodide-Selective Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an arylboronic acid at the C-2 (iodide) position. The choice of a standard palladium catalyst like Pd(PPh₃)₄ under relatively mild thermal conditions is key to ensuring that the reaction occurs exclusively at the most labile C-I bond.[7][8]

Objective: To synthesize 5-bromo-1-chloro-3-fluoro-2-aryl-benzene.

Methodology:

-

To a flame-dried Schlenk tube, add this compound (1.0 mmol, 335 mg), the desired arylboronic acid (1.2 mmol), and sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg).

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 35 mg).

-

Evacuate the tube and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl substituted product.

Causality: The use of Pd(PPh₃)₄ and moderate heat (80-90 °C) provides sufficient energy to activate the C-I bond without overcoming the higher activation barrier for the C-Br or C-Cl bonds.[9] The aqueous base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle.

Protocol: Iodide-Selective Sonogashira Coupling

This protocol details the selective formation of a C-C triple bond at the C-2 position using a terminal alkyne. The Sonogashira reaction is known for its high selectivity for aryl iodides over bromides and chlorides.[10]

Objective: To synthesize 5-bromo-2-(alkynyl)-1-chloro-3-fluorobenzene.

Methodology:

-

To a flame-dried Schlenk tube, add this compound (1.0 mmol, 335 mg), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 14 mg), and copper(I) iodide (CuI) (0.04 mmol, 8 mg).

-

Evacuate the tube and backfill with argon gas (repeat 3x).

-

Add the terminal alkyne (1.1 mmol) followed by degassed triethylamine (Et₃N) (4 mL) via syringe.

-

Stir the reaction mixture at room temperature for 8-16 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

-

Monitor the reaction by TLC or GC-MS. Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the amine salts.

-

Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purify the residue by flash column chromatography to yield the desired 2-alkynyl product.

Causality: The Pd/Cu co-catalytic system is highly efficient for activating the C-I bond. The reaction typically proceeds at room temperature, which further enhances the selectivity over the less reactive C-Br bond. Triethylamine acts as both the base and the solvent.

Caption: Stepwise functionalization workflow.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), away from light and incompatible materials.[2]

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its defining feature is the predictable, hierarchical reactivity of its four distinct halogen substituents. This allows chemists to perform sequential, site-selective cross-coupling reactions to construct complex, highly decorated aromatic molecules that are valuable precursors in drug discovery and agrochemical development. By carefully selecting catalysts and reaction conditions, researchers can unlock the full potential of this unique reagent to accelerate the development of novel chemical entities.

References

-

This compound - [B63473]. Synthonix, Inc. [Link]

-

PubChem Compound Summary for CID 44891200, 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. National Center for Biotechnology Information. [Link]

-

AB463881 | CAS 83027-73-0. abcr Gute Chemie. [Link]

-

This compound. SpectraBase. [Link]

-

This compound. MOLBASE. [Link]

-

1-Bromo-3-chloro-5-fluoro-4-iodobenzene. ChemBK. [Link]

- Herbicidally active cyclic dione compounds, or derivatives thereof, substituted by a phenyl which has an alkynyl-containing substituent.

-

This compound. MySkinRecipes. [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). [Link]

-

Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace. [Link]

-

1-Bromo-5-chloro-3-fluoro-2-iodobenzene. MySkinRecipes. [Link]

-

Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. [Link]

-

Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene. ResearchGate. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PubMed Central. [Link]

Sources

- 1. Synthonix, Inc > 83027-73-0 | this compound [synthonix.com]

- 2. 83027-73-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 83027-73-0 [amp.chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene [myskinrecipes.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene

Abstract: This technical guide provides an in-depth exploration of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene, a highly substituted halobenzene with significant potential as a versatile building block in modern organic synthesis. The unique arrangement of four distinct halogen atoms on the benzene scaffold offers unparalleled opportunities for sequential, site-selective functionalization, making it a molecule of high interest to researchers in drug discovery, agrochemicals, and materials science. This document details the compound's physicochemical properties, outlines a logical synthetic strategy, provides a comprehensive characterization workflow, and discusses critical safety and handling protocols. The content is tailored for an audience of professional researchers and scientists, emphasizing the causal reasoning behind methodological choices to ensure both scientific integrity and practical applicability.

Introduction: The Strategic Value of Polychlorinated Aromatic Scaffolds

Polychlorinated aromatic compounds are foundational pillars in the development of complex organic molecules. The compound this compound (CAS No: 83027-73-0) represents a particularly sophisticated example of such a scaffold.[1][2] Its utility stems from the differential reactivity of the four carbon-halogen bonds, which can be selectively addressed in cross-coupling reactions. Generally, the reactivity order for palladium-catalyzed couplings is C-I > C-Br > C-Cl, while the C-F bond is typically the most inert, often serving as a stable structural element or a modulator of electronic properties. This predictable reactivity hierarchy allows chemists to use the molecule as a linchpin, introducing different substituents in a controlled, stepwise manner. Such building blocks are invaluable in constructing novel pharmaceutical agents and advanced materials where precise three-dimensional architecture is paramount.[3][4]

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical environments. The key identifiers and computed properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 83027-73-0 | ChemUniverse[2] |

| Molecular Formula | C₆H₂BrClFI | PubChem[1] |

| Molecular Weight | 335.34 g/mol | PubChem[1] |

| SMILES | C1=C(C=C(C(=C1F)I)Cl)Br | PubChem[1] |

| InChIKey | WQAABVMKMRFARY-UHFFFAOYSA-N | PubChem[1] |

Synthesis Methodology: A Strategic Approach

The synthesis of a pentasubstituted benzene ring with such precise regiochemistry is a non-trivial challenge that requires careful strategic planning. A direct, single-step halogenation of a simpler precursor is not feasible due to the complex interplay of directing effects. A more robust and logical approach involves a multi-step sequence, often leveraging the power of diazotization-substitution (Sandmeyer-type) reactions on a pre-functionalized aniline precursor.

While specific literature for this exact molecule is sparse, a plausible and chemically sound synthetic route can be designed based on established organic chemistry principles. A hypothetical, yet logical, pathway could start from a commercially available di-substituted aniline and proceed through sequential halogenation and a Sandmeyer reaction. For instance, a plausible precursor like 4-bromo-2-fluoroaniline could be subjected to chlorination, followed by diazotization of the amine and a subsequent substitution reaction to introduce the iodine atom. The choice of reaction sequence is critical to leverage the ortho-, para-directing effects of the amine and halogens while managing steric hindrance.

A generalized workflow for such a synthesis is depicted below.

Sources

Introduction: The Analytical Challenge of a Polysubstituted Aromatic Intermediate

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene

This compound (CAS No. 83027-73-0) is a highly substituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.[1][2] Its utility stems from the distinct reactivity of its four different halogen substituents, which allows for selective, sequential cross-coupling reactions. However, the very complexity that makes this molecule synthetically valuable also presents a challenge for unambiguous structural characterization.

Publicly available experimental spectroscopic data for this specific compound is notably scarce.[3][4] This guide, therefore, adopts a predictive and pedagogical approach. As a Senior Application Scientist, my objective is to leverage foundational spectroscopic principles and data from analogous structures to construct a reliable, predicted spectroscopic profile for this compound. This document serves not only as a data repository but also as a case study in the analytical logic required to characterize complex small molecules.

The workflow for this analytical endeavor is rooted in a multi-technique approach, ensuring that the structural hypothesis is validated through orthogonal methods.

Caption: A logical workflow for the structural elucidation of an organic compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Electronic Landscape

NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization. The predictions below are based on established substituent chemical shift effects in benzene rings.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation:

-

For ¹H NMR: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

For ¹³C NMR: A higher concentration is required due to the low natural abundance of ¹³C. Dissolve 20-50 mg of the compound in 0.7 mL of the chosen deuterated solvent.

-

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended to achieve good signal dispersion.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse ('zg30').

-

Spectral Width: -2 to 10 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled ('zgpg30').

-

Spectral Width: 0 to 160 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

-

¹⁹F NMR Parameters:

-

Pulse Program: Standard single-pulse, proton-decoupled.

-

Spectral Width: Set relative to a reference like CFCl₃.

-

Predicted ¹H NMR Spectrum

The molecule has two aromatic protons, H-4 and H-6. Their chemical shifts are influenced by the surrounding halogens. The iodine at C-2 is weakly electron-withdrawing, while the fluorine at C-3, chlorine at C-1, and bromine at C-5 are strongly electron-withdrawing, deshielding the adjacent protons.

-

H-4: This proton is ortho to the fluorine and meta to the bromine. It will experience significant deshielding from the fluorine. We expect it to be a doublet due to coupling with the fluorine.

-

H-6: This proton is ortho to the bromine and meta to the chlorine. It will appear as a simple doublet due to coupling with H-4.

The key interaction defining the spectrum is the coupling between the remaining protons and the fluorine atom.

Caption: Predicted key spin-spin couplings for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-4 | 7.60 - 7.75 | Doublet of doublets (dd) | ³J(H,F) ≈ 7.0, ⁴J(H,H) ≈ 2.5 | Deshielded by ortho-F and meta-Br. Coupled to both F-3 and H-6. |

| H-6 | 7.45 - 7.60 | Doublet (d) | ⁴J(H,H) ≈ 2.5 | Deshielded by ortho-Br and meta-Cl. Coupled to H-4. |

Predicted ¹³C NMR Spectrum

The ¹³C spectrum will show six distinct signals for the aromatic carbons. The chemical shifts are dominated by two factors: the inductive effect of the directly bonded halogen and coupling with the fluorine atom. Carbons bonded to halogens are significantly shifted, with the C-F and C-I bonds showing the most pronounced effects.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| C-3 (C-F) | 158 - 162 | Doublet (d) | ¹J(C,F) ≈ 240-250 | Direct attachment to highly electronegative F; large one-bond coupling. |

| C-1 (C-Cl) | 133 - 137 | Doublet (d) | ³J(C,F) ≈ 3-5 | Attached to Cl, meta to F. |

| C-5 (C-Br) | 120 - 124 | Doublet (d) | ³J(C,F) ≈ 4-6 | Attached to Br, meta to F. |

| C-4 (C-H) | 118 - 122 | Doublet (d) | ²J(C,F) ≈ 20-25 | Ortho to F, subject to strong two-bond C-F coupling. |

| C-6 (C-H) | 115 - 119 | Singlet or small doublet | ⁴J(C,F) ≈ 1-3 | Para to F, weak long-range coupling. |

| C-2 (C-I) | 90 - 95 | Doublet (d) | ²J(C,F) ≈ 22-28 | Strong shielding "heavy atom effect" from I; ortho to F. |

Part 2: Infrared (IR) Spectroscopy – Probing Molecular Vibrations

IR spectroscopy identifies the types of bonds present in a molecule by measuring their vibrational frequencies. For this compound, the key regions of interest are the C-H stretching, the C=C aromatic ring stretching, and the C-X (halogen) stretching regions.

Experimental Protocol: IR Data Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for a solid sample due to its simplicity and minimal sample preparation.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of air.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Average 16 to 32 scans to obtain a high-quality spectrum.

-

Predicted IR Absorption Bands

The predicted spectrum is based on characteristic frequencies for polysubstituted aromatic compounds.[5][6]

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch | Characteristic for sp² C-H bonds. |

| 1600 - 1550 | Medium | Aromatic C=C Ring Stretch | The high degree of substitution may weaken this band. |

| 1470 - 1430 | Medium-Strong | Aromatic C=C Ring Stretch | A second characteristic band for the benzene ring skeleton. |

| 1250 - 1000 | Strong | C-F Stretch | The C-F bond vibration is typically very strong and occurs in this region.[6] |

| 880 - 820 | Strong | C-H Out-of-Plane Bending | For two adjacent protons on a benzene ring, a strong band is expected here.[7] |

| 800 - 650 | Medium | C-Cl Stretch | The C-Cl bond vibration falls within this range. |

| 650 - 550 | Medium | C-Br Stretch | The heavier bromine atom lowers the vibrational frequency. |

| < 550 | Medium | C-I Stretch | The C-I stretch is expected at the lowest frequency among the halogens. |

Part 3: Mass Spectrometry (MS) – Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, clues about the molecule's structure. For this compound, the isotopic patterns of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be critical for identifying the molecular ion and its fragments.

Experimental Protocol: MS Data Acquisition

-

Ionization Technique: Electron Impact (EI) is a standard method that provides reproducible fragmentation patterns.

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

-

Procedure (GC-MS):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

-

Inject the solution into the GC. The compound will be separated from any impurities and introduced into the mass spectrometer.

-

The MS will be scanned over a mass range of m/z 50-400.

-

-

EI Parameters: Standard electron energy of 70 eV.

Predicted Mass Spectrum

The molecular weight of C₆H₂BrClFI is 335.34 g/mol . The mass spectrum will show a complex molecular ion (M⁺) cluster due to the isotopes of Br and Cl. The most abundant peak in this cluster will correspond to the ion containing ⁷⁹Br and ³⁵Cl.

Sources

- 1. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene | C6H2BrClFI | CID 44891200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

Navigating the Solubility Landscape of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene, a polysubstituted aromatic compound of interest in synthetic chemistry and drug discovery. In the absence of extensive empirical solubility data, this document establishes a framework for predicting and experimentally verifying its solubility in a range of common organic solvents. We delve into the molecular characteristics influencing solubility, present a predictive model based on Hansen Solubility Parameters, and provide detailed, actionable protocols for both kinetic and thermodynamic solubility determination. This guide is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction: The Challenge of Polysubstituted Aromatics

This compound (C₆H₂BrClFI) is a halogenated benzene derivative with a complex substitution pattern that significantly influences its physicochemical properties.[1][2] With a molecular weight of 335.34 g/mol , its structure presents a unique interplay of electrostatic and steric effects that dictate its behavior in solution.[1][2] Understanding the solubility of such compounds is a critical first step in a multitude of applications, from reaction medium selection and purification strategy design to formulation development in the pharmaceutical industry.

The principle of "like dissolves like" serves as a fundamental guideline, suggesting that a solute's solubility is maximized in a solvent with similar polarity.[3] However, the presence of four different halogens (Fluorine, Chlorine, Bromo, and Iodine) on the benzene ring creates a nuanced electronic and steric profile, making simple polarity-based predictions challenging. Each halogen atom contributes differently to the molecule's overall dipole moment and its capacity for intermolecular interactions such as dispersion forces, dipole-dipole interactions, and halogen bonding.

This guide will first explore the theoretical underpinnings of solubility as they relate to this compound. Subsequently, we will employ a predictive framework using Hansen Solubility Parameters (HSP) to estimate its compatibility with a range of common organic solvents. Finally, we will outline robust experimental protocols for the empirical determination of both kinetic and thermodynamic solubility, providing a pathway for validating these predictions in a laboratory setting.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. For a molecule like this compound, several factors are at play:

-

Molecular Polarity and Dipole Moment : The arrangement of the four different halogens around the benzene ring results in an asymmetric distribution of electron density, leading to a net molecular dipole moment. This inherent polarity will favor dissolution in polar solvents.

-

Intermolecular Forces : The predominant intermolecular forces in the solid-state are likely van der Waals forces (specifically London dispersion forces, which are significant due to the presence of the large, polarizable iodine and bromine atoms) and potentially halogen bonding.[4][5] For dissolution to occur, the solvent molecules must effectively disrupt these interactions.

-

Solvent-Solute Interactions : The solubility will be highest in solvents that can establish strong interactions with the solute molecule. This can include dipole-dipole interactions with polar solvents and dispersion forces with nonpolar solvents. The presence of the electronegative fluorine and chlorine atoms can also influence interactions with protic or aprotic polar solvents.

-

The "Like Dissolves Like" Principle Revisited : Given the mixed nature of the substituents, this compound is expected to exhibit intermediate polarity. Therefore, it is likely to be more soluble in moderately polar solvents than in highly polar (like water) or purely nonpolar (like hexane) solvents.

Hansen Solubility Parameters (HSP): A Quantitative Predictive Approach

To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) offer a more quantitative method for assessing solvent-solute compatibility.[6][7] The total Hildebrand solubility parameter is divided into three components:

-

δd : Energy from dispersion forces.

-

δp : Energy from dipolar intermolecular forces.

Each molecule (solute and solvent) can be described by a point in this three-dimensional "Hansen space." The principle is that substances with closer HSP values are more likely to be miscible. The distance (Ra) between the solute and solvent in Hansen space is a measure of their compatibility.

While the specific HSP values for this compound have not been experimentally determined, we can estimate its solubility behavior by comparing the HSP of common solvents. Based on its structure, we can anticipate that it will have a significant δd component due to the presence of multiple halogens, a moderate δp component due to its asymmetric nature, and a negligible δh component as it is not a hydrogen bond donor and a very weak acceptor.

Table 1: Predicted Solubility of this compound in Common Organic Solvents Based on Hansen Solubility Parameters

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Predicted Solubility | Rationale |

| Nonpolar Solvents | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | Low | Dominated by dispersion forces; lack of polarity mismatch. |

| Toluene | 18.0 | 1.4 | 2.0 | Moderate to High | Aromatic nature and moderate dispersion forces align well. |

| Dichloromethane | 17.0 | 7.3 | 7.1 | High | Good balance of dispersion and polar interactions. |

| Polar Aprotic Solvents | |||||

| Acetone | 15.5 | 10.4 | 7.0 | High | Strong polar interactions are favorable. |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate to High | Balanced polar and dispersion characteristics. |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | High | Good balance of dispersion and polar interactions. |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | High | Highly polar nature should effectively solvate the solute. |

| Polar Protic Solvents | |||||

| Ethanol | 15.8 | 8.8 | 19.4 | Moderate | Hydrogen bonding capability of the solvent is not fully utilized. |

| Methanol | 14.7 | 12.3 | 22.3 | Low to Moderate | Mismatch in hydrogen bonding potential. |

| Water | 15.5 | 16.0 | 42.3 | Very Low | Highly polar with strong hydrogen bonding network; poor match. |

Note: HSP values for solvents are sourced from publicly available databases and literature. The predicted solubility is a qualitative estimation and should be confirmed experimentally.

Experimental Determination of Solubility

To validate the predicted solubilities and obtain quantitative data, experimental determination is essential. Two common approaches are the determination of kinetic and thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound at the point of precipitation from a solution, typically after adding a concentrated stock solution (e.g., in DMSO) to an aqueous or organic buffer.[8][9][10] This method is high-throughput and useful for early-stage discovery to identify compounds with potential solubility liabilities.[8][11]

-

Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution with the chosen organic solvent to achieve a range of concentrations (e.g., 200 µM down to 1.56 µM).

-

Incubation : Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with gentle shaking.

-

Turbidity Measurement : Measure the absorbance (turbidity) of each well at a suitable wavelength (e.g., 620 nm) using a plate reader.

-

Data Analysis : The kinetic solubility is defined as the concentration at which the turbidity significantly increases above the background, indicating precipitation.

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature when the system is at equilibrium.[8][12] This is often considered the "true" solubility and is typically determined using the shake-flask method.[12]

-

Sample Preparation : Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Dilution : Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent for analysis.

-

Quantification : Analyze the concentration of the dissolved compound in the diluted supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation : Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Safety and Handling

This compound is classified as a substance that causes severe skin burns and eye damage.[8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

References

-

Kamlet–Taft solvent parameters. The IUPAC Compendium of Chemical Terminology. Available at: [Link]

- Kamlet, M. J., & Taft, R. W. (1976). The solvatochromic comparison method. I. The.beta.-scale of solvent hydrogen-bond acceptor (HBA) basicities. Journal of the American Chemical Society, 98(2), 377-383.

-

Stenutz, R. Kamlet-Taft solvent parameters. Available at: [Link]

-

Stenutz, R. Kamlet-Taft solvent parameters. Available at: [Link]

-

Kamlet–Taft solvent parameters (K03367). The IUPAC Compendium of Chemical Terminology. Available at: [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. (2014). Available at: [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]

-

Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. SciTechnol. Available at: [Link]

-

Perspectives in solubility measurement and interpretation. National Institutes of Health. Available at: [Link]

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. (2024). Available at: [Link]

-

Ideal Solubility Parameters. Pharmaguideline. Available at: [Link]

-

Kinetic Solubility. Charnwood Discovery. Available at: [Link]

-

Prediction of Aqueous Solubility and Partition Coefficients of Halogenated Benzenes Using Molecular Fragments Variable Connectivity Index. CNKI. Available at: [Link]

-

Solubility Parameters: Theory and Application. American Institute for Conservation. Available at: [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ResearchGate. (2014). Available at: [Link]

-

3.3E: Experimentally Testing Solvents. Chemistry LibreTexts. (2022). Available at: [Link]

-

Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. (2018). Available at: [Link]

-

How do you determine the solubility of a solid? Quora. (2021). Available at: [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. Available at: [Link]

-

The Evolution of Solubility Prediction Methods. Rowan University. (2025). Available at: [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Available at: [Link]

-

EXPERIMENT: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. (2024). Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

HSP for Beginners. Hansen Solubility Parameters. Available at: [Link]

-

Thermodynamic solubility measurement without chemical analysis. PubMed. (2024). Available at: [Link]

-

List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data. (2022). Available at: [Link]

-

Three-dimensional quantitative structure property relationship (3D-QSPR) on aqueous solubility (-lgSw) and n-octanol/water partition coefficient (lgKow) of halogeno-benzene. ResearchGate. (2025). Available at: [Link]

-

5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. PubChem. Available at: [Link]

-

Hansen solubility parameter. Wikipedia. Available at: [Link]

-

1-Bromo-5-chloro-3-fluoro-2-iodobenzene. PubChem. Available at: [Link]

-

QSPR models of n-octanol/water partition coefficients and aqueous solubility of halogenated methyl-phenyl ethers by DFT method. PubMed. Available at: [Link]

-

QSAR Models for Water Solubility of Organ Halogen Compounds. ResearchGate. (2025). Available at: [Link]

-

Effect of Halogens on Benzene Ring. Aakash Institute. Available at: [Link]

-

Influence of Benzene Substituents on Halogen Bonds Studied. ChemistryViews. (2022). Available at: [Link]

-

Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. PubMed. Available at: [Link]

-

2-Bromo-5-chloro-1-fluoro-3-iodobenzene. PubChem. Available at: [Link]

-

Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. (2023). Available at: [Link]

-

Molecules Forced to Interact: Benzene and Pentafluoroiodobenzene. Crystal Growth & Design. (2020). Available at: [Link]

-

Can Combined Electrostatic and Polarization Effects Alone Explain the F···F Negative-Negative Bonding in Simple Fluoro-Substituted Benzene Derivatives? A First-Principles Perspective. MDPI. Available at: [Link]

-

Cytotoxicity, 2D- and 3D- QSAR Study of some Halogen Containing Hydroxy and Amino Substituted Aromatic Compounds. Science and Education Publishing. Available at: [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. PubMed. (2022). Available at: [Link]

-

Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. ResearchGate. (2025). Available at: [Link]

-

Hybrid Classification/Regression Approach to QSAR Modeling of Stoichiometric Antiradical Capacity Assays' Endpoints. National Institutes of Health. (2022). Available at: [Link]

Sources

- 1. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene | C6H2BrClFI | CID 44891200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Influence of Benzene Substituents on Halogen Bonds Studied - ChemistryViews [chemistryviews.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Navigating the Synthesis and Supply of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene, a highly substituted halogenated benzene derivative with significant potential as a building block in advanced organic synthesis, particularly within the pharmaceutical and materials science sectors. Due to the existence of structurally similar isomers, this guide will focus specifically on the compound identified by CAS Number 83027-73-0 . We will delve into its chemical properties, commercial availability, and strategic applications, offering field-proven insights for its use in complex molecular design.

Compound Profile and Physicochemical Properties

This compound is a unique aromatic compound featuring four different halogen substituents. This dense functionalization offers a rich platform for selective, stepwise chemical modifications, making it a valuable intermediate for constructing complex molecular architectures. The distinct electronic environments of the carbon-halogen bonds allow for regioselective reactions, a critical feature for researchers in drug discovery and process development.

The IUPAC name for this compound is this compound.[1] Its molecular formula is C₆H₂BrClFI, and it has a molecular weight of approximately 335.34 g/mol .[1]

Table 1: Physicochemical Properties of this compound (CAS 83027-73-0)

| Property | Value | Source |

| CAS Number | 83027-73-0 | PubChem[1] |

| Molecular Formula | C₆H₂BrClFI | PubChem[1] |

| Molecular Weight | 335.34 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C1=C(C=C(C(=C1F)I)Cl)Br | PubChem[1] |

| InChIKey | WQAABVMKMRFARY-UHFFFAOYSA-N | PubChem[1] |

Note: Experimental data on properties like melting point, boiling point, and density are not widely published. Researchers should refer to the supplier's Certificate of Analysis for lot-specific data.

Commercial Availability and Supplier Landscape

Procuring the correct isomer of a polysubstituted benzene is critical. A common point of confusion arises with the isomer 1-Bromo-5-chloro-3-fluoro-2-iodobenzene (CAS 201849-16-3), which is more widely listed by major chemical suppliers.[2][3][4][5][6][7][8][9][10][11] For the target compound, This compound (CAS 83027-73-0) , the number of suppliers is more limited. Researchers must exercise diligence in specifying the CAS number during procurement.

Table 2: Verified Suppliers of this compound (CAS 83027-73-0)

| Supplier | Product Number | Purity | Notes |

| BLDpharm | 83027-73-0 | Varies | Provides documentation such as NMR, HPLC, LC-MS.[12] |

| ChemUniverse | P99847 | 97% | Offers various pack sizes from 100mg to 1g and bulk quotes.[13] |

This list is based on currently available public information and is not exhaustive. Researchers are advised to contact suppliers directly for up-to-date availability, pricing, and specifications.

Strategic Applications in Synthesis and Drug Discovery

The true value of this compound lies in the differential reactivity of its four halogen atoms. This allows for a programmed, multi-step synthetic sequence. The iodine and bromine atoms are particularly susceptible to metal-catalyzed cross-coupling reactions, while the chlorine and fluorine atoms are more stable, typically requiring more forcing conditions to react.

The C-I bond is the most reactive site for transformations such as Suzuki, Sonogashira, Stille, and Buchwald-Hartwig couplings. This enables the introduction of aryl, alkyl, alkynyl, or amino groups at the 2-position. The C-Br bond is the next most reactive site, allowing for a second, distinct coupling reaction under slightly different catalytic conditions. This hierarchical reactivity is a cornerstone of its utility.

Caption: Regioselective cross-coupling strategy for this compound.

While specific examples in peer-reviewed literature for CAS 83027-73-0 are scarce, its structural motifs are present in compounds explored for various therapeutic areas. Halogenated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[14] The strategic placement of halogens can influence molecular conformation, metabolic stability, and binding affinity to biological targets. This makes building blocks like this compound of high interest to medicinal chemists.

Synthesis Pathway and Methodologies

The synthesis of polysubstituted benzenes like this compound typically involves a multi-step sequence starting from a less substituted aniline or benzene derivative. A plausible synthetic route would involve electrophilic aromatic substitution and diazotization reactions.

A patent for a related isomer, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, describes a one-pot diazotization and iodination method starting from 4-bromo-3-chloro-2-fluoroaniline.[15] This approach, which avoids the isolation of the unstable diazonium salt, could potentially be adapted. The key is the careful selection of a starting material with the correct initial substitution pattern that allows for the sequential and regioselective introduction of the remaining halogens.

Proposed Experimental Protocol (Illustrative)

This is a generalized, theoretical protocol based on established organic chemistry principles. It must be adapted and optimized.

-

Starting Material Selection : Begin with a commercially available di- or tri-substituted aniline, for example, an aminobromochlorofluorobenzene with the amino group at the desired position for conversion to iodide.

-

Diazotization : Dissolve the aniline starting material in an acidic medium (e.g., sulfuric acid). Cool the mixture to 0-5 °C.

-

Iodination (Sandmeyer-type Reaction) : Add a solution of sodium nitrite dropwise to form the diazonium salt in situ. Immediately introduce this solution to a mixture containing potassium iodide (and potentially a copper catalyst) to replace the diazonium group with iodine.[15]

-

Workup and Purification : After the reaction is complete, quench any excess reagents. Extract the organic product into a suitable solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with aqueous solutions to remove impurities. Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product using column chromatography or recrystallization to yield pure this compound.

Caption: General workflow for the synthesis of an aryl iodide from an aniline precursor.

Safety, Handling, and Storage

As a highly halogenated aromatic compound, this compound requires careful handling. According to GHS classifications for this compound, it is expected to cause severe skin burns and eye damage.[1]

-

Personal Protective Equipment (PPE) : Always handle this chemical inside a certified fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Handling : Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Researchers must consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

-

ChemUniverse. This compound [P99847]. [Link]

-

PubChem. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. [Link]

-

AOBChem USA. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. [Link]

-

PubChem. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. [Link]

-

Cenmed. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene (C007B-611293). [Link]

-

PubChem. 1-Bromo-3-chloro-5-fluoro-2-iodobenzene. [Link]

- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

Chem-Impex. 1-Bromo-3-chloro-5-fluorobenzene. [Link]

-

MySkinRecipes. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. [Link]

Sources

- 1. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene | C6H2BrClFI | CID 44891200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aobchem.com [aobchem.com]

- 3. 1-ブロモ-5-クロロ-3-フルオロ-2-ヨードベンゼン | 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | 201849-16-3 | 東京化成工業株式会社 [tcichemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. matrixscientific.com [matrixscientific.com]

- 7. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | 201849-16-3 [chemicalbook.com]

- 8. cenmed.com [cenmed.com]

- 9. 201849-16-3|1-Bromo-5-chloro-3-fluoro-2-iodobenzene|BLD Pharm [bldpharm.com]

- 10. chemscene.com [chemscene.com]

- 11. scbt.com [scbt.com]

- 12. 83027-73-0|this compound|BLD Pharm [bldpharm.com]

- 13. chemuniverse.com [chemuniverse.com]

- 14. chemimpex.com [chemimpex.com]

- 15. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene, a versatile tetra-substituted aromatic building block. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a deep, experience-driven perspective on the strategic utilization of this compound in modern organic synthesis. We will explore the nuanced interplay of electronic and steric effects governed by the four distinct halogen substituents, which dictates the regioselectivity of its transformations. This guide will detail the compound's utility in key synthetic reactions, including palladium-catalyzed cross-couplings and metal-halogen exchange, providing both mechanistic insights and actionable experimental protocols.

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

The precise installation of multiple, distinct functional groups onto an aromatic core is a cornerstone of modern drug discovery and materials science. Polysubstituted benzenes serve as rigid scaffolds upon which complex molecular architectures can be constructed in a controlled, vectorial manner. This compound (IUPAC Name: this compound) is a prime exemplar of such a scaffold, offering four distinct halogen atoms—iodine, bromine, chlorine, and fluorine—each with a characteristic and exploitable reactivity profile.[1] This pre-functionalized arene allows for sequential and site-selective modifications, enabling the rapid generation of molecular diversity from a single, advanced intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₂BrClFI |

| Molecular Weight | 335.34 g/mol [1] |

| CAS Number | 83027-73-0[1] |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) |

The Hierarchy of Halogen Reactivity: A Predictive Framework

The synthetic utility of this compound is rooted in the differential reactivity of its four halogen substituents. This reactivity is primarily governed by the carbon-halogen (C-X) bond strength and the propensity of the halogen to participate in various reaction mechanisms. A foundational understanding of this hierarchy is critical for designing selective synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond dissociation energies of C-X bonds follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the reactivity of the halogens in these transformations is:

I > Br > Cl >> F

This predictable selectivity allows for the sequential functionalization of the molecule. The highly reactive C-I bond can be selectively targeted under mild conditions, leaving the C-Br and C-Cl bonds intact for subsequent, more forcing reaction conditions. The C-F bond is generally considered inert to these transformations.

Metal-Halogen Exchange

Metal-halogen exchange, typically effected with organolithium or Grignard reagents, is a powerful method for the generation of aryllithium or arylmagnesium species. The rate of this exchange is also dictated by the C-X bond strength and the stability of the resulting organometallic species. The established order of reactivity is:

I > Br > Cl

The C-F bond is generally unreactive towards metal-halogen exchange. This differential reactivity allows for the selective formation of an organometallic species at a specific position, which can then be trapped with a wide range of electrophiles.

Strategic Functionalization via Palladium-Catalyzed Cross-Coupling

The predictable reactivity of the halogens in this compound makes it an ideal substrate for sequential, site-selective cross-coupling reactions.

Sonogashira Coupling: Selective Alkynylation at the C-I Position

The Sonogashira reaction, the coupling of a terminal alkyne with an aryl halide, is a robust method for the formation of carbon-carbon bonds. Given the reactivity hierarchy, the C-I bond at the 2-position of this compound is the primary site of reaction under standard Sonogashira conditions.

Experimental Protocol: Regioselective Sonogashira Coupling

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

-

Add a suitable solvent such as THF or dioxane, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.).

-

To the stirred solution, add the terminal alkyne (1.1 equiv.) dropwise.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and wash with saturated aqueous NH₄Cl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling: Stepwise Arylation

The Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide, is a cornerstone of modern synthetic chemistry for the formation of biaryl structures. The differential reactivity of the halogens in this compound allows for a stepwise approach to synthesize complex multi-aryl systems.

-

Step 1: Selective Coupling at the C-I Position: Under mild conditions, using a standard palladium catalyst such as Pd(PPh₃)₄ and a mild base (e.g., Na₂CO₃ or K₂CO₃), the C-I bond will react preferentially.

-

Step 2: Coupling at the C-Br Position: Following the initial coupling, the resulting product can be subjected to a second Suzuki-Miyaura coupling under more forcing conditions (e.g., higher temperatures, stronger base such as Cs₂CO₃, and a more active catalyst system like Pd(dppf)Cl₂) to functionalize the C-Br bond.

-

Step 3: Coupling at the C-Cl Position: While more challenging, the C-Cl bond can be activated for Suzuki-Miyaura coupling using specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.

Experimental Protocol: Stepwise Suzuki-Miyaura Coupling

Step 1: Iodide-Selective Coupling

-

In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired arylboronic acid (1.2 equiv.) in a mixture of toluene and water (e.g., 4:1).

-

Add a base such as K₂CO₃ (2.0 equiv.) and Pd(PPh₃)₄ (0.03 equiv.).

-

Heat the mixture to 80-90 °C and stir vigorously until the starting material is consumed.

-

After cooling to room temperature, separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography to yield the mono-arylated product.

Step 2: Bromide-Selective Coupling

-

To the product from Step 1 (1.0 equiv.) and a different arylboronic acid (1.2 equiv.) in a suitable solvent (e.g., dioxane/water), add a stronger base such as Cs₂CO₃ (2.0 equiv.).

-

Add a more robust catalyst, for example, Pd(dppf)Cl₂ (0.05 equiv.).

-

Heat the reaction to reflux (around 100 °C) and monitor for completion.

-

Work-up and purify as described in Step 1 to obtain the di-arylated product.

Navigating Metal-Halogen Exchange: Site-Selective Generation of Organometallics

The generation of organolithium or Grignard reagents from this compound provides a powerful avenue for introducing a wide array of functional groups via reaction with electrophiles. The success of this strategy hinges on the selective cleavage of a single C-X bond.

Grignard Reagent Formation: Targeting the C-I or C-Br Bond

The formation of a Grignard reagent (R-MgX) from an aryl halide and magnesium metal is a classic organometallic transformation. The reactivity order for Grignard formation is I > Br > Cl.[2]

-

Selective Formation at the C-I Position: By carefully controlling the stoichiometry of magnesium and the reaction temperature, it is possible to selectively form the Grignard reagent at the C-2 position.

-

Competitive Formation: Under more forcing conditions or with an excess of magnesium, competitive formation of the Grignard reagent at the C-5 (bromo) position can occur.

Experimental Protocol: Selective Grignard Reagent Formation and Trapping

-

Flame-dry all glassware and allow to cool under an inert atmosphere.

-

Place magnesium turnings (1.1 equiv.) in a round-bottom flask equipped with a reflux condenser and an addition funnel.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of this compound (1.0 equiv.) in anhydrous THF in the addition funnel.

-

Add a small portion of the aryl halide solution to the magnesium and gently warm to initiate the reaction.

-

Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir until the magnesium is consumed.

-

Cool the resulting Grignard reagent solution to 0 °C and add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) dropwise.

-

Allow the reaction to warm to room temperature and stir until complete.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent, dry, and purify as needed.[3][4]

Lithiation via Metal-Halogen Exchange: The Role of the Ortho-Fluoro Group

Lithium-halogen exchange, typically using an alkyllithium reagent like n-BuLi or t-BuLi, offers a rapid and often low-temperature route to aryllithium species. The exchange rate follows the trend I > Br > Cl.[5] Therefore, at low temperatures (e.g., -78 °C), n-BuLi will selectively exchange with the iodine at the C-2 position.

An intriguing aspect of this molecule is the presence of a fluorine atom at C-3, which is ortho to the most reactive C-I bond. Fluorine is known to be a directing group in ortho-lithiation (deprotonation) reactions due to its inductive electron-withdrawing effect, which increases the acidity of the adjacent proton.[6] While metal-halogen exchange is generally much faster than deprotonation of an aromatic C-H bond, the presence of the ortho-fluoro group can influence the stability and subsequent reactivity of the generated aryllithium species.

Mechanistic Considerations and Causality in Experimental Design

The successful application of this compound in synthesis is predicated on a clear understanding of the underlying reaction mechanisms.

Palladium-Catalyzed Cross-Coupling: The Catalytic Cycle

The generally accepted mechanism for reactions like the Suzuki-Miyaura and Sonogashira couplings involves a catalytic cycle centered on the palladium catalyst.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The initial oxidative addition step is highly selective for the weakest C-X bond, which is the C-I bond in our target molecule. This is the causal basis for the observed regioselectivity.

Metal-Halogen Exchange: A Kinetic vs. Thermodynamic Interplay

The selectivity in metal-halogen exchange is kinetically controlled, with the reaction occurring at the most accessible and electronically favorable site. The C-I bond is the most polarizable and has the lowest bond energy, making it the kinetic site of exchange.

Caption: Selective metal-halogen exchange at the C-I position.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of complex, polysubstituted aromatic compounds. Its predictable reactivity profile, governed by the well-defined hierarchy of halogen reactivity, allows for the strategic and sequential introduction of various functional groups. This guide has provided a framework for understanding and exploiting this reactivity in key synthetic transformations. As the demand for novel, highly functionalized molecules in drug discovery and materials science continues to grow, the utility of such pre-functionalized scaffolds will undoubtedly increase. Future work in this area may focus on the development of even more selective catalytic systems to enable the functionalization of the typically inert C-Cl and C-F bonds, further expanding the synthetic potential of this and related polyhalogenated aromatic compounds.

References

-

PubChem. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. Available at: [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link]

- Google Patents. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

-

PubChem. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. Available at: [Link]

-

Organic Syntheses. PREPARATION OF 6-CHLORO-1-HEXENE AND 8-CHLORO-1-OCTENE. Available at: [Link]

-

Request PDF. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Available at: [Link]

-

Andrew G. Myers Research Group, Harvard University. Directed ortho metalation. Available at: [Link]

-

Pendidikan Kimia. Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Available at: [Link]

-

ChemUniverse. This compound. Available at: [Link]

-

MySkinRecipes. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. Available at: [Link]

-

Request PDF. Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Available at: [Link]

-

PubMed. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Available at: [Link]

-

Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available at: [Link]

-

Andrew G. Myers Research Group, Harvard University. ortho metalation. Available at: [Link]

-

Royal Society of Chemistry. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Available at: [Link]

-

University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Available at: [Link]

-

ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. Available at: [Link]

-

The Journal of Student Scholarship, The College of New Jersey. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Available at: [Link]

-

MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Available at: [Link]

-

Boroncore. 201849-16-3 | 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. Available at: [Link]

-

SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available at: [Link]

Sources

- 1. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene | C6H2BrClFI | CID 44891200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Site-Selective Sonogashira Coupling of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium-catalyzed, copper-co-catalyzed transformation is invaluable for the synthesis of complex molecules, finding widespread application in the development of pharmaceuticals, natural products, and advanced organic materials.[2]

Polyhalogenated aromatic compounds, such as 5-Bromo-1-chloro-3-fluoro-2-iodobenzene, are highly versatile synthetic building blocks.[3] The distinct electronic properties and reactivities of the different halogen substituents (I, Br, Cl, F) allow for programmed, sequential cross-coupling reactions. This site-selectivity is governed by the relative bond strengths of the carbon-halogen bonds, which dictates the ease of oxidative addition to the palladium(0) catalyst.[4] This application note provides a detailed guide with validated protocols for achieving site-selective Sonogashira couplings on this compound, a substrate of increasing interest in medicinal and materials chemistry.[5][6]

Guiding Principle: Chemoselectivity in Palladium-Catalyzed Cross-Coupling

The ability to perform selective functionalization on a polyhalogenated arene hinges on the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed reactions like the Sonogashira coupling, this reactivity is primarily dictated by the C-X bond dissociation energy. The established reactivity trend is:

C-I > C-Br >> C-Cl >> C-F [1][4]

This hierarchy allows for the precise targeting of specific positions on the aromatic ring by carefully tuning the reaction conditions. The highly labile C-I bond can be selectively coupled under mild conditions that leave the more robust C-Br and C-Cl bonds intact. Subsequent modification of the C-Br bond can then be achieved under more forcing conditions. The C-Cl bond typically requires highly specialized, active catalyst systems for coupling and remains unreactive under the conditions described herein.[7]

Protocol 1: Selective Alkynylation at the C-I Position

This protocol leverages the supreme reactivity of the C-I bond to achieve mono-functionalization of the substrate, leaving the bromide and chloride untouched. Standard Sonogashira conditions using a common palladium catalyst and copper(I) co-catalyst are sufficient.

Rationale for Experimental Choices

-

Catalyst System : A combination of PdCl₂(PPh₃)₂ and CuI is a classic, robust system for coupling aryl iodides.[4] The palladium(II) precatalyst is readily reduced in situ to the active palladium(0) species. Copper(I) iodide facilitates the formation of a copper-acetylide intermediate, which accelerates the transmetalation step in the catalytic cycle.[8]

-

Base : Triethylamine (TEA) serves a dual role: it acts as a base to deprotonate the terminal alkyne and as a solvent. Its relatively mild basicity is adequate for this high-reactivity coupling.

-

Temperature : Room temperature to slightly elevated temperatures (40 °C) provide enough energy to drive the reaction to completion without activating the less reactive C-Br bond.

-

Inert Atmosphere : The active Pd(0) catalyst is sensitive to oxidation. Therefore, the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation and ensure high yields.[7]

Experimental Protocol: Synthesis of 1-(Bromo)-5-(chloro)-3-(fluoro)-2-(phenylethynyl)benzene

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| This compound | 335.34 | 1.0 | 1.0 | 335 mg |

| Phenylacetylene | 102.13 | 1.2 | 1.2 | 123 mg (134 µL) |

| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 | 14 mg |

| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 | 7.6 mg |

| Triethylamine (TEA) | 101.19 | - | - | 5.0 mL |

Procedure:

-

To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (335 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

-

Seal the flask with a rubber septum. Evacuate and backfill the flask with dry nitrogen gas three times to establish an inert atmosphere.

-

Using a syringe, add anhydrous triethylamine (5.0 mL).

-

Add phenylacetylene (134 µL, 1.2 mmol) dropwise via syringe while stirring.

-

Stir the reaction mixture at room temperature for 12-16 hours or at 40 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and salts.

-

Wash the filter pad with additional ethyl acetate (2 x 10 mL).

-

Combine the organic filtrates and wash with saturated aqueous NH₄Cl solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired mono-alkynylated product.

Protocol 2: Sequential Alkynylation at the C-Br Position

With the C-I position functionalized, the C-Br bond becomes the next target. Activating this stronger bond requires more forcing conditions, including a more active catalyst system and higher temperatures.

Rationale for Experimental Choices

-

Catalyst System : For the less reactive C-Br bond, a more electron-rich and bulky phosphine ligand, such as tri-tert-butylphosphine (P(t-Bu)₃), is often employed to promote the oxidative addition step.[9] Using a Pd(0) source like Pd₂(dba)₃ can also be beneficial.

-

Base : A stronger inorganic base like cesium carbonate (Cs₂CO₃) is used to facilitate the deprotonation of the alkyne and drive the reaction forward.

-

Solvent : A higher-boiling solvent such as 1,4-dioxane is necessary to safely reach the elevated temperatures (80-100 °C) required for C-Br bond activation.

-

Copper-Free Conditions : While a copper co-catalyst can be used, this protocol outlines a copper-free variant to mitigate the risk of alkyne homocoupling (Glaser coupling), which becomes more pronounced at higher temperatures.[9][10]

Experimental Protocol: Synthesis of 1-(chloro)-3-(fluoro)-2,5-bis(phenylethynyl)benzene

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 1-Bromo-5-chloro-3-fluoro-2-(phenylethynyl)benzene | 309.58 | 1.0 | 1.0 | 310 mg |

| Phenylacetylene | 102.13 | 1.5 | 1.5 | 153 mg (167 µL) |

| Pd₂(dba)₃ | 915.72 | 0.025 | 0.025 | 23 mg |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 202.29 | 0.10 | 0.10 | 20 mg |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 | 652 mg |

| 1,4-Dioxane (anhydrous) | 88.11 | - | - | 5.0 mL |

Procedure:

-